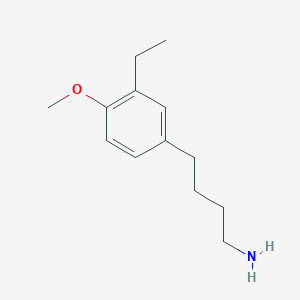

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine

Description

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine is a secondary amine characterized by a butan-1-amine backbone substituted with a 3-ethyl-4-methoxyphenyl group. This analysis draws comparisons with compounds sharing the butan-1-amine core, emphasizing substituent-driven differences in reactivity, yield, and functionality.

Properties

CAS No. |

805952-31-2 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

4-(3-ethyl-4-methoxyphenyl)butan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-3-12-10-11(6-4-5-9-14)7-8-13(12)15-2/h7-8,10H,3-6,9,14H2,1-2H3 |

InChI Key |

YOKRNNNIYDIPNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)CCCCN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethyl-4-methoxyphenyl)butan-1-amine typically involves the alkylation of 4-methoxyphenethylamine with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(3-Ethyl-4-methoxyphenyl)butan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism by which 4-(3-Ethyl-4-methoxyphenyl)butan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Arylpiperazine Derivatives

Compounds such as 4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-amine () highlight the role of piperazine rings in modulating biological activity. The methoxyphenyl group enhances binding affinity to serotonin and dopamine receptors, while the butan-1-amine chain improves solubility.

Key Findings :

- Phthalimide-protected intermediates significantly improve yields (>70%) compared to unprotected routes (<40%) .

- Direct functionalization of the –NH group is challenging, with yields dropping below 20% for bulky substituents .

Heterocyclic-Substituted Butanamines

Heterocycles like thiophene, benzimidazole, and terpyridine impart distinct electronic and steric properties.

Thiophene Derivatives

4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine (TPA) () is used in conductive polymers due to its extended π-conjugation.

| Compound | Structural Features | Synthesis Yield | Key Applications | Notable Properties |

|---|---|---|---|---|

| TPA | Pyrrole-thiophene hybrid | Not reported | Organic electronics | High thermal stability |

Key Findings :

Benzimidazole Derivatives

4-(4,5,6,7-tetrabromo-1H-benzo[d]imidazol-1-yl)butan-1-amine (TBIa) () is a CK2 kinase inhibitor.

| Compound | Structural Features | Synthesis Yield | Key Applications | Notable Properties |

|---|---|---|---|---|

| TBIa | Tetrabrominated benzimidazole | Not reported | Cancer therapeutics | High ATP-competitive potency but low selectivity |

Key Findings :

Aliphatic and Aromatic Amines

4-(Methylsulfanyl)butan-1-amine ()

This intermediate in sulforaphane synthesis features a methylsulfanyl group, which influences redox activity.

Key Findings :

N-Methyl-4-(3-aminophenyl)-3-butan-1-amine ()

This compound, synthesized via Heck coupling, demonstrates the impact of aromatic substitution patterns.

| Compound | Structural Features | Synthesis Yield | Key Applications | Notable Properties |

|---|---|---|---|---|

| N-Methyl-4-(3-aminophenyl)-3-butan-1-amine | Meta-aminophenyl group | Not reported | Pharmacological intermediates | Enhanced electronic delocalization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.